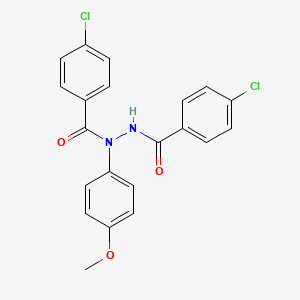

4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide Benzoic Acid

Description

Introduction

Historical Context and Discovery

The compound 4-chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide benzoic acid (CAS: 402849-27-8) was first identified as a synthetic byproduct during the manufacturing of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). Its discovery emerged from pharmaceutical quality control studies in the late 20th century, when regulatory agencies began enforcing stricter guidelines for impurity profiling in active pharmaceutical ingredients (APIs). The compound’s structure—characterized by dual chloro substituents, a methoxyphenyl group, and a hydrazide linkage—was elucidated using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Early synthetic pathways involved the condensation of 4-chlorobenzoyl chloride with 4-methoxyphenylhydrazine, followed by benzoic acid derivatization.

Table 1: Key Historical Milestones

| Year | Event | Source |

|---|---|---|

| 2001 | First reported as an indomethacin impurity in HPLC-UV studies | |

| 2004 | Structural confirmation via NMR and mass spectrometry | |

| 2010 | Inclusion in European Pharmacopoeia as Impurity F |

Significance as an Indomethacin Impurity

This compound is classified as Indomethacin EP Impurity F under European Pharmacopoeia standards. Its presence in indomethacin formulations is linked to incomplete purification during synthesis or degradation under specific storage conditions. Regulatory limits for this impurity are typically set at ≤0.15% of the API, as higher concentrations may compromise drug efficacy or safety. Analytical methods such as HPLC with UV detection (λ = 320 nm) and liquid chromatography-mass spectrometry (LC-MS) are employed for quantification.

Table 2: Comparative Analysis of Indomethacin Impurities

| Impurity | Structural Feature | Maximum Permitted Level |

|---|---|---|

| Impurity F | Dual chloro, hydrazide linkage | 0.15% |

| Impurity G | Mono-chloro, ester group | 0.10% |

| Impurity J | Diamide derivative | 0.20% |

Research Objectives and Scope

Current research focuses on three primary areas:

- Synthetic Optimization : Reducing impurity formation through controlled reaction conditions (e.g., temperature, catalyst selection).

- Analytical Method Development : Enhancing detection sensitivity using ultra-HPLC (UHPLC) and tandem mass spectrometry.

- Stability Studies : Investigating degradation pathways under thermal, photolytic, and hydrolytic stress.

Properties

IUPAC Name |

4-chloro-N'-(4-chlorobenzoyl)-N'-(4-methoxyphenyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O3/c1-28-19-12-10-18(11-13-19)25(21(27)15-4-8-17(23)9-5-15)24-20(26)14-2-6-16(22)7-3-14/h2-13H,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKPJTLOCASRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101157998 | |

| Record name | 4-Chlorobenzoic acid 2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402849-27-8 | |

| Record name | 4-Chlorobenzoic acid 2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402849-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzoic acid 2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide Benzoic Acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with 4-methoxyphenylhydrazine to form the hydrazide intermediate. This intermediate undergoes further reactions with benzoic acid derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as pyridine or triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide Benzoic Acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide Benzoic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide Benzoic Acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Key Observations:

- Substituent Impact : The presence of electron-withdrawing groups (e.g., Cl) enhances stability and influences reactivity in cyclization reactions, as seen in indole synthesis . Conversely, electron-donating groups (e.g., methoxy) modulate solubility and pharmacokinetics .

- Biological Activity : Unlike antimicrobial hydrazides (e.g., ), the target compound lacks direct therapeutic utility but serves as a critical marker in pharmaceutical quality control .

Comparison with Other Hydrazides

- Antimicrobial Hydrazides: Synthesized using HATU-mediated coupling of benzoic acid hydrazides with amino acids, achieving >90% purity .

- Metal Complexes : Hydrazones like 4-chloro-2-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl)benzoic acid form stable complexes with Cu(II)/Fe(III), enhancing antibacterial efficacy .

Physicochemical Properties

- Solubility : The target compound’s chloro and methoxy groups reduce aqueous solubility compared to hydroxylated analogues (e.g., 4-hydroxybenzoic acid) .

- Thermal Stability: Melting points for related hydrazides range from 196–202°C (e.g., 2-(2-aminobenzamido) benzoic acid) , aligning with the thermal behavior of aromatic hydrazides.

Biological Activity

4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide Benzoic Acid (CAS No. 402849-27-8) is a chemical compound that has garnered attention due to its potential biological activities. It is known primarily as an impurity of the anti-inflammatory drug indomethacin, which suggests its relevance in pharmacological studies. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and its mechanism of action.

- Molecular Formula : C21H16Cl2N2O3

- Molecular Weight : 415.27 g/mol

- Structure : The compound contains multiple functional groups, including chloro and methoxy substituents, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that 4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, potentially through mechanisms such as:

- Inhibition of Bacterial Enzymes : The compound may interfere with essential enzymatic processes in bacteria.

- Disruption of Cell Membranes : It can compromise the integrity of bacterial cell membranes, leading to cell death.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through:

- Cell Cycle Arrest : It may disrupt normal cell cycle progression, leading to increased apoptosis rates.

- Inhibition of Proliferation : The compound appears to inhibit cancer cell proliferation by targeting specific signaling pathways associated with cell growth.

The biological effects of 4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide are thought to arise from its interactions with molecular targets within cells. For instance:

- Cyclooxygenase Inhibition : Similar to indomethacin, it may inhibit cyclooxygenase enzymes involved in inflammatory processes.

- Targeting Kinases : There is ongoing research into its ability to modulate kinase activity, which is crucial for various cellular functions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Indomethacin | Contains a similar hydrazide structure | Strong anti-inflammatory effects |

| 4-Chlorobenzoyl chloride | Lacks methoxy group | Primarily used as a precursor |

| 4-Methoxyphenylhydrazine | Similar hydrazine structure | Known for various organic syntheses |

Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cancer Cell Line Research : In vitro studies using breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis.

- Mechanistic Insights : Research published in pharmacological journals indicated that the compound's anticancer effects are mediated through modulation of apoptosis-related proteins and cell cycle regulators.

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2-(4-chlorobenzoyl)-1-(4-methoxyphenyl)hydrazide Benzoic Acid?

The compound is synthesized via hydrazide formation, typically involving condensation of 4-chlorobenzohydrazide with a substituted aldehyde. For example, 4-chlorobenzohydrazide (0.171 g, 0.001 mol) reacts with 4-allyloxybenzaldehyde (0.15 mL, 0.001 mol) in ethanol under reflux, yielding a pale yellow solid with 92% efficiency. Purification is achieved via recrystallization from ethanol . Alternative methods may employ thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ for benzoylation steps, as seen in analogous syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm hydrazide linkage (NH peak at δ 9–10 ppm) and aromatic substitution patterns.

- IR spectroscopy : Detection of carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches (~3200 cm⁻¹).

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z = 315 [M+1]) validate molecular weight .

- X-ray crystallography : For resolving crystal packing and bond angles (e.g., monoclinic P2₁ space group with a = 4.8255 Å, b = 10.8520 Å) .

Q. How can researchers ensure purity during synthesis?

Use chromatographic methods (TLC, HPLC) with UV detection at 254 nm. Recrystallization from ethanol or dichloromethane removes impurities. Melting point analysis (e.g., 210–215°C for related hydrazides) serves as a purity indicator .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for higher yields?

Density Functional Theory (DFT) calculations predict transition states and activation energies for hydrazide formation. For example, solvent effects (e.g., ethanol vs. DMF) on reaction kinetics can be modeled to identify optimal conditions. Coupled with experimental validation, this approach reduces trial-and-error synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from impurities or stereochemical variations. Mitigation steps:

- HPLC-MS : Quantify by-products (e.g., unreacted aldehydes).

- Dose-response assays : Test purified batches against control compounds (e.g., Mycobacterium tuberculosis for antimicrobial activity) .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy vs. chloro groups) to isolate bioactive motifs .

Q. How can researchers design experiments to probe the compound’s photophysical properties?

Fluorescence spectroscopy and time-resolved emission decay measurements assess π-π* transitions. Computational TD-DFT predicts excitation wavelengths, guiding experimental design. For example, maleimide-derived analogs show tunable emission, suggesting similar strategies for this hydrazide .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Issues include solvent volume constraints and exothermic reactions. Solutions:

- Flow chemistry : Enables controlled mixing and heat dissipation.

- Catalytic optimization : Use Pd/C or enzymes for regioselective benzoylation.

- In-line analytics : Real-time IR monitoring ensures intermediate stability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.